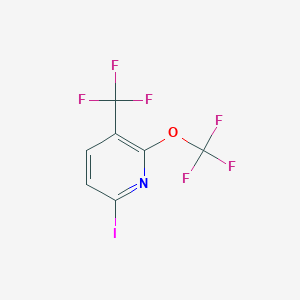
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with iodine, trifluoromethoxy, and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine typically involves the introduction of iodine, trifluoromethoxy, and trifluoromethyl groups onto a pyridine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Trifluoromethoxylation: Addition of the trifluoromethoxy group using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of iodine, trifluoromethoxy, and trifluoromethyl groups can influence its reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-2-(trifluoromethyl)quinoline
- 6-Iodo-2-trifluoromethyl-1H-benzoimidazole
Uniqueness
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C7H2F6INO |
|---|---|
Molecular Weight |
356.99 g/mol |
IUPAC Name |
6-iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F6INO/c8-6(9,10)3-1-2-4(14)15-5(3)16-7(11,12)13/h1-2H |
InChI Key |
ZNIBIRFKYBLJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)OC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















